![molecular formula C15H23NO3 B2974201 1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol CAS No. 30332-55-9](/img/structure/B2974201.png)
1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol
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Description
1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol, also known as DMPEA, is a chemical compound that belongs to the class of phenethylamines. DMPEA has been found in various plants and has been shown to have potential as a psychoactive substance. In recent years, DMPEA has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and NMR study of a related molecule, demonstrating the importance of structural characterization and the potential for antioxidant efficacy, as verified by DPPH and ABTS methods (Dineshkumar & Parthiban, 2022).
- The synthesis, characterization, crystal, and molecular structure studies of compounds with similar structural frameworks, such as [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, highlight the importance of X-ray diffraction studies in determining conformation and bonding arrangements, providing a foundation for understanding the chemical behavior and potential applications of these compounds (Naveen et al., 2015).
Potential Therapeutic Applications
- Compounds within this structural class have been evaluated for their antileukemic activity against human leukemic cell lines, highlighting the potential medicinal applications of similar compounds. Certain derivatives showed good antiproliferative activity, indicating the relevance of this chemical framework in drug discovery for cancer therapy (Vinaya et al., 2012).
- Another study synthesized and evaluated a series of novel derivatives for their antibacterial activities, showcasing the potential of these compounds in addressing bacterial infections. The study identified compounds with potent antibacterial activities compared to standard drugs, suggesting the utility of this structural class in developing new antibacterial agents (Vinaya et al., 2008).
Advanced Materials and Catalysis
- Research into the synthesis of cadmium(II) Schiff base complexes, including derivatives related to "1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol", has shown potential applications in corrosion inhibition on mild steel. This demonstrates the utility of such compounds in materials science, specifically in protecting metal surfaces from corrosion (Das et al., 2017).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-18-14-7-6-12(10-15(14)19-2)13(17)11-16-8-4-3-5-9-16/h6-7,10,13,17H,3-5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSBHJYKSBATJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCCCC2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol |
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